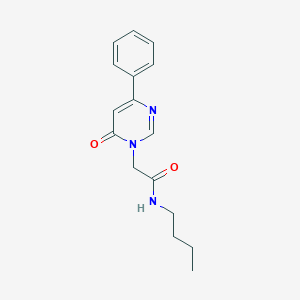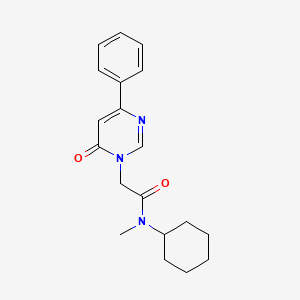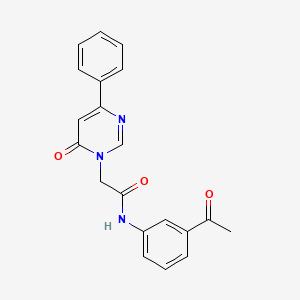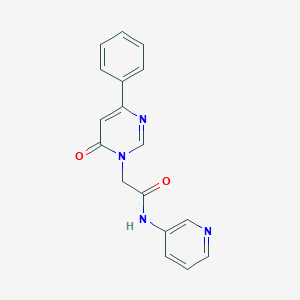![molecular formula C17H15N3O3 B6541365 N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058484-38-0](/img/structure/B6541365.png)
N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with furan and pyrimidine rings are common in medicinal chemistry . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are present in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of such compounds would be characterized by the presence of furan and pyrimidine rings, along with any substituents. These might include a phenyl ring, a carbonyl group (C=O), and an amide group (CONH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, the presence of polar groups (like the carbonyl and amide groups) could increase their solubility in water .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents. This is particularly important in the face of increasing microbial resistance to currently available antimicrobial medicines .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . They have been used to treat multi-resistant illnesses with distinct mechanisms of action .
Cytotoxicity Profiling
The compound N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, which shares a similar furan structure with the compound , has been synthesized and its cytotoxic activity towards HePG-2 and HCT-116 cell lines has been investigated . This suggests potential applications of the compound in cancer research.
Synthesis and Spectroscopic Investigations
The compound has been synthesized and characterized through various spectral studies . This kind of research can provide valuable insights into the structure and properties of the compound, which can be useful in various scientific applications.
DFT Calculations
DFT (Density Functional Theory) quantum chemical calculations have been performed on the compound . These calculations can provide valuable insights into the electronic structure of the compound, which can be useful in understanding its reactivity and other properties.
Molecular Structure Visualization
High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of F5228-2024 have been created . This can be useful in various fields of research, including drug design and materials science.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(18-10-14-7-4-8-23-14)11-20-12-19-15(9-17(20)22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFMACXYSZUXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541300.png)
![ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B6541306.png)
![ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B6541314.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541315.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)

![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
